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Laterosporulin

Cat. No.: B1576204
Attention: For research use only. Not for human or veterinary use.
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Description

Laterosporulin is a cationic, cysteine-rich antimicrobial peptide (AMP) first identified in Brevibacillus sp. strain GI-9 . It is classified as a defensin-like, class IId bacteriocin with a molecular weight of approximately 5.6 kDa and a structure stabilized by three intramolecular disulfide bonds that form a twisted β-sheet, conferring significant stability against heat and pH changes . Its primary research value lies in its dual function as a potent antimicrobial and a selective anticancer agent. This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Staphylococcus aureus and Listeria monocytogenes . The peptide's mechanism of action against microbial pathogens is associated with the disruption and permeabilization of the bacterial cell membrane . Beyond its antimicrobial applications, this compound and its variant Laterosporulin10 (LS10) have demonstrated significant, selective cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and fibrosarcoma (HT1080) cells, while showing minimal effects on normal cells like prostate epithelium (RWPE-1) and non-hemolytic activity against red blood cells . The anticancer mechanism is concentration-dependent, inducing apoptosis at lower concentrations and necrotic cell death at higher concentrations through membrane lytic activity . Recent research also highlights the potential of a novel probiotically produced defensin-like bacteriocin, Laterosporulin25 (LS25), for use as a highly immunogenic carrier protein or adjuvant in subunit vaccine development, expanding its research utility into immunology . To support these diverse research applications, this compound is available through advanced recombinant production systems, such as fusion with the N-SH2 domain of SHP-2 in E. coli and as a triple-repeat peptide (3 × LS) expressed in the microalga Chlamydomonas reinhardtii , ensuring the production of a correctly folded and bioactive peptide .

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

ACQCPDAISGWTHTDYQCHGLENKMYRHVYAICMNGTQVYCRTEWGSSC

Origin of Product

United States

Discovery, Isolation, and Producing Organisms of Laterosporulin

Isolation Sources and Environmental Niches of Laterosporulin-Producing Strains

The quest for novel antimicrobial compounds has led researchers to explore diverse environments. This compound-producing bacteria have been successfully isolated from terrestrial and agricultural settings, with emerging interest in marine ecosystems as a potential source.

Identification from Soil Isolates (e.g., Brevibacillus sp. Strain GI-9)

The initial identification and characterization of this compound were accomplished through the study of Brevibacillus sp. strain GI-9. plos.orgplos.org This bacterial strain was isolated from a subsurface farmland soil sample in Chandigarh, India. plos.orgplos.org The isolation process involved screening numerous bacterial strains from the soil for antimicrobial activity. plos.org Strain GI-9 demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. plos.orgnih.gov This potent activity prompted the purification and characterization of the responsible antimicrobial peptide, which was named this compound. plos.org

Brevibacillus is a genus known for producing a variety of antimicrobial peptides. researchgate.net These bacteria are ubiquitous in soil, playing a role in the complex microbial ecosystems of this environment. mdpi.com The isolation of this compound from a soil-dwelling Brevibacillus species highlights the potential of terrestrial environments as a reservoir for novel bioactive compounds. plos.orgmdpi.com

Recovery from Silage Environments (e.g., Brevibacillus laterosporus Strains BGSP7, BGSP9, BGSP11)

Silage, a type of fermented fodder, represents another environment where this compound-producing bacteria have been identified. plos.orgresearchgate.net In a study of clover silage samples, several bacterial isolates with activity against multi-drug resistant pathogens were identified. plos.org Among these, strains BGSP7, BGSP9, and BGSP11 were identified as Brevibacillus laterosporus. plos.orgresearchgate.net

Genomic analysis of these strains revealed the presence of gene clusters associated with the production of various antimicrobial molecules, including bacteriocins like this compound. plos.orgsemanticscholar.org Specifically, the semi-native SDS-PAGE protein overlay antimicrobial assay suggested that strain BGSP11 produces an antimicrobial molecule of approximately 6 kDa, which is consistent with the molecular mass of this compound. plos.orgsemanticscholar.org The recovery of these strains from silage underscores the adaptability of Brevibacillus species to different environments and their potential role in microbial competition within these niches.

Exploration of Marine Habitats for this compound-Producing Microorganisms

The marine environment, with its vast and largely unexplored microbial diversity, is a promising frontier for the discovery of new bioactive molecules. researchgate.netfrontiersin.org While specific details on the isolation of this compound itself from marine sources are not as extensively documented as from soil and silage, research has pointed to the potential of marine Brevibacillus species as producers of antimicrobial compounds. For instance, the marine bacterial isolate Brevibacillus laterosporus PNG-276 was found to produce a range of broad-spectrum antibiotics. pharmascigroup.usplos.org Although this particular study focused on other compounds, the presence of antimicrobial-producing Brevibacillus in marine habitats suggests that these environments could harbor strains that produce this compound or its variants. pharmascigroup.us The unique environmental pressures in marine ecosystems may lead to the evolution of novel antimicrobial peptides with distinct properties. researchgate.net

Taxonomic and Genomic Identification of this compound Producers

Accurate identification of the bacterial strains that produce this compound is crucial for understanding its biosynthesis and for potential biotechnological applications. This involves both phylogenetic characterization to determine the species and genomic analysis to identify the genes responsible for its production.

Phylogenetic Characterization of Brevibacillus Species

The primary producer of this compound, strain GI-9, was identified as belonging to the genus Brevibacillus through 16S rRNA gene sequence analysis. plos.orgplos.orgnih.gov This analysis revealed a high percentage of identity (99%) between the 16S rRNA gene of strain GI-9 and that of Brevibacillus laterosporus DSM 25. plos.orgnih.gov However, some phenotypic differences, such as growth at 50°C and outcomes of certain biochemical tests, distinguished it from the reference strain, leading to its designation as Brevibacillus sp. plos.org

Similarly, the strains isolated from silage, BGSP7, BGSP9, and BGSP11, were identified as Brevibacillus laterosporus. plos.org Phylogenetic trees constructed based on 16S rRNA gene sequences help to place these producing organisms within the broader context of the Brevibacillus genus, which includes several species known for their antimicrobial properties. scielo.brfrontiersin.org

StrainIsolation SourceIdentification MethodReference
GI-9 Subsurface farmland soil16S rRNA gene sequence analysis plos.org, plos.org
BGSP7 Clover silage16S rRNA gene sequence analysis plos.org
BGSP9 Clover silage16S rRNA gene sequence analysis plos.org
BGSP11 Clover silage16S rRNA gene sequence analysis plos.org

Genetic Linkage to this compound Biosynthesis Gene Clusters

The production of this compound is directly linked to a specific gene cluster within the bacterial genome. In Brevibacillus sp. strain GI-9, a 4 kb genomic region was identified that contains the putative structural gene encoding this compound. plos.orgnih.gov This open reading frame (ORF) consists of 153 nucleotides. pharmascigroup.usnih.gov The surrounding genomic region includes genes predicted to be involved in the biosynthesis and transport of the bacteriocin (B1578144), such as those for a transcriptional regulator, a hypothetical protein, an ABC transporter, and an alkyl hydroperoxide reductase. pharmascigroup.us

Genome sequencing of the silage isolates Brevibacillus laterosporus BGSP7, BGSP9, and BGSP11 also revealed the presence of gene clusters for bacteriocin production, including the one for this compound. plos.orgsemanticscholar.org The genome of strain SAM19, another Brevibacillus laterosporus isolate, was also found to have the potential to produce numerous bacteriocins, including this compound. frontiersin.org The identification of these biosynthesis gene clusters provides a genetic basis for this compound production and opens avenues for genetic engineering to enhance its yield or to produce novel variants. microbiologyresearch.org

StrainThis compound Gene ClusterKey Genes in ClusterReference
GI-9 PresentPutative structural gene (153 bp ORF), transcriptional regulator, ABC transporter plos.org, nih.gov, pharmascigroup.us
BGSP7 PresentNot specified in detail plos.org, semanticscholar.org
BGSP9 PresentNot specified in detail plos.org, semanticscholar.org
BGSP11 PresentNot specified in detail plos.org, semanticscholar.org
SAM19 PresentNot specified in detail frontiersin.org

Biochemical and Structural Characterization of Laterosporulin

Primary and Secondary Structural Elucidation of Laterosporulin

The determination of this compound's primary and secondary structures has been crucial in understanding its function and novelty.

The N-terminal sequence of this compound was determined for the first 19 amino acids. nih.govplos.org The analysis of two separate samples yielded a partial sequence, though with some uncertainties at the first, second, and fourth positions. nih.govresearchgate.net

PositionAmino Acid
1A(M)
2Q(C)
3Q
4G(C/Q)
5P
6D
7A
8I
9S
10G
11W
12T
13H
14T
15D
16Y
17Q
18C
19H
Table showing the partial N-terminal sequence of this compound with uncertainties noted in parentheses. nih.govplos.org

The open reading frame (ORF) identified from the genome sequence is 153 base pairs long, coding for a precursor peptide of 50 amino acids. plos.org The deduced amino acid sequence from this ORF was found to fully match the experimentally determined partial N-terminal sequence. nih.gov

The amino acid composition of this compound is considered atypical for most bacteriocins, showing a high proportion of polar residues and cysteine. plos.orgosdd.net This composition profile bears a closer resemblance to antimicrobial peptides found in higher eukaryotes. osdd.net The peptide's structure is stabilized by six cysteine residues that form three intramolecular disulfide bonds. osdd.net

Amino AcidCountPercentage
Alanine (Ala)48.2%
Cysteine (Cys)612.2%
Aspartic acid (Asp)36.1%
Glycine (Gly)48.2%
Histidine (His)24.1%
Isoleucine (Ile)24.1%
Lysine (Lys)12.0%
Asparagine (Asn)24.1%
Proline (Pro)12.0%
Glutamine (Gln)612.2%
Arginine (Arg)12.0%
Serine (Ser)24.1%
Threonine (Thr)510.2%
Valine (Val)48.2%
Tryptophan (Trp)12.0%
Tyrosine (Tyr)510.2%
Total 49 100%
Table detailing the amino acid composition of the 49-residue mature this compound peptide based on its crystal structure data. rcsb.org

N-terminal Sequence Analysis of this compound

Three-Dimensional Structural Determination of this compound

The three-dimensional structure of this compound was successfully determined using X-ray crystallography. ualberta.ca This analysis provided significant insights into its unique architecture, which distinguishes it from other bacteriocins.

The crystal structure, resolved at 2.0 Å, reveals that this compound adopts an all-β conformation. peptide.comrcsb.org The peptide consists of four β-strands that form a twisted β-sheet. rcsb.orgualberta.caoup.com A key feature of its structure is the presence of three intramolecular disulfide bonds, which create a stable, closed structure. osdd.netrcsb.org The disulfide connectivity pattern is CysI-CysV, CysII-CysIV, and CysIII-CysVI. peptide.comosdd.net

ParameterDescription
Method X-ray Diffraction
Resolution 2.04 Å
PDB ID 4OZK
Key Structural Features All-β conformation, twisted β-sheet (4 strands), 3 intramolecular disulfide bonds
Table summarizing the key details of this compound's three-dimensional structure determination. rcsb.org

X-ray Crystallography of this compound

The three-dimensional structure of this compound was determined at a resolution of 2.0 Å using X-ray crystallography. nih.govosdd.netpeptide.com This high-resolution structure provided unprecedented insight into the molecular architecture of this bacteriocin (B1578144). The crystallographic data revealed a compact and stable molecule, with well-defined secondary structural elements. osdd.net The atomic coordinates and structure factors have been deposited in the Protein Data Bank under the accession number 4OZK. osdd.netwwpdb.org

The crystal structure analysis was instrumental in identifying the key structural motifs of this compound, including its unique β-sheet arrangement and the intricate network of disulfide bonds that stabilize its fold. nih.govosdd.net These details are crucial for understanding its mechanism of action and its relationship to other antimicrobial peptides.

ParameterValueReference
PDB Accession Code4OZK osdd.netwwpdb.org
Resolution2.0 Å nih.govosdd.netpeptide.com
MethodX-ray Diffraction nih.govosdd.net

Intramolecular Disulfide Bond Connectivity in this compound (e.g., C(I)-C(V), C(II)-C(IV), C(III)-C(VI))

This compound contains six cysteine residues that form three intramolecular disulfide bonds. nih.govosdd.net These covalent cross-links are critical for maintaining the structural integrity and stability of the peptide. osdd.netnih.gov The specific connectivity of these disulfide bridges has been determined to be C(I)-C(V), C(II)-C(IV), and C(III)-C(VI). nih.govosdd.netpeptide.com

This particular disulfide bonding pattern is crucial for constraining the polypeptide chain into its characteristic twisted β-sheet conformation. osdd.net Two of the disulfide bonds are located at the N-terminus of the peptide, while the third crosslinks the extreme C-terminus, resulting in a closed and highly stable structure. nih.govpeptide.com The significance of these disulfide bonds in maintaining the in-solution structure of the peptide has been confirmed by circular dichroism and fluorescence analyses. osdd.netpeptide.com

Structural FeatureThis compoundMammalian DefensinsReference
Disulfide ConnectivityC(I)-C(V), C(II)-C(IV), C(III)-C(VI)Similar to β-defensins nih.govosdd.netpeptide.com
Overall ArchitectureSimilar to α-defensinsα- and β-defensin folds nih.govosdd.netfrontiersin.org

Distinctive Structural Features as a Leaderless Bacteriocin

This compound is classified as a leaderless bacteriocin, meaning it is synthesized without an N-terminal leader peptide that is typically required for the secretion and processing of most bacteriocins. nih.govmdpi.com This is a distinctive feature that sets it apart from many other classes of bacteriocins. The structural features of this compound, particularly its all-β-sheet conformation, are quite different from other leaderless bacteriocins like enterocin (B1671362) 7A and 7B, which are predominantly α-helical. ualberta.ca

The structure of this compound, with its series of β-sheets stabilized by disulfide bonds, is a departure from the saposin-like fold observed in many other circular and leaderless bacteriocins. nih.govresearchgate.net This unique structural architecture among leaderless bacteriocins underscores the diversity of molecular solutions that have evolved in bacteria for antimicrobial defense. ualberta.ca

Genetics and Biosynthesis of Laterosporulin

Genomic Organization of Laterosporulin Encoding Genes

The genes responsible for the production of this compound are clustered together in the bacterial genome, a common feature for the biosynthesis of such specialized metabolites. This organization ensures the coordinated expression of all necessary components.

The core component of the this compound biosynthetic machinery is the structural gene that encodes the precursor peptide. In Brevibacillus sp. strain GI-9, the producer of the first identified this compound, a putative open reading frame (ORF) responsible for encoding the peptide was identified from the draft genome sequence. nih.govplos.org

Key characteristics of the this compound ORF in strain GI-9 include:

Size: The ORF is notably small, consisting of only 153 base pairs. nih.govplos.org This is a characteristic feature of many bacteriocin-encoding genes. nih.govplos.org

Encoded Peptide: This 153-nucleotide sequence codes for a precursor peptide of 50 amino acids. nih.gov

Identification: The identification of this specific ORF was facilitated by matching the deduced amino acid sequence with the partial N-terminal sequence obtained from the purified this compound peptide. nih.govplos.org

Shine-Dalgarno Sequence: A putative Shine-Dalgarno sequence, essential for ribosome binding and initiation of translation in prokaryotes, is located upstream of the ORF. nih.govpharmascigroup.us

The this compound structural gene is not found in isolation. It is part of a larger genetic cassette, typically spanning a 4 kb region, which includes several other genes essential for its production, modification, and transport. nih.govpharmascigroup.us The co-localization and same transcriptional direction of these genes suggest they form an operon, ensuring they are expressed together. nih.gov

The genes frequently found flanking the this compound structural gene include:

Transcriptional Regulator: This gene encodes a protein likely involved in controlling the expression of the entire this compound gene cluster. pharmascigroup.us

ABC Transporter: An ATP-binding cassette (ABC) transporter is encoded within the cluster. pharmascigroup.us This type of transporter is commonly associated with bacteriocin (B1578144) production, responsible for secreting the mature peptide out of the bacterial cell.

Hypothetical Protein: The function of this protein is not yet fully understood, but its consistent presence within the gene cluster suggests a possible role in this compound biosynthesis or immunity. pharmascigroup.us

Alkyl Hydroperoxide Reductase: The presence of a gene for this enzyme is also noted, although its specific role in the context of this compound production is not fully elucidated. pharmascigroup.us

Identification of Putative Open Reading Frames (ORFs) for this compound

Ribosomal Synthesis Pathways of this compound Precursors

This compound is classified as a bacteriocin, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govmdpi.comresearchgate.net Unlike non-ribosomally synthesized peptides, which are assembled by large multi-enzyme complexes, the initial this compound precursor is synthesized by the ribosome through the standard process of mRNA translation. mdpi.com This ribosomal origin is a defining characteristic of all bacteriocins. nih.govmdpi.com The precursor peptide synthesized is biologically inactive and requires further processing to become the mature, functional antimicrobial peptide. biorxiv.org

Post-Translational Modification and Maturation Mechanisms of this compound

Following ribosomal synthesis, the this compound precursor peptide undergoes maturation to form the active bacteriocin. This compound is considered a class IId bacteriocin, a category of small, heat-stable, unmodified peptides. pharmascigroup.usresearchgate.net

Initial studies of this compound from strain GI-9 suggested it was largely unmodified, as analysis did not reveal the dehydrated serine or threonine residues typical of lantibiotics. nih.gov However, subsequent structural studies have shown that mature this compound contains three disulfide bonds, which are crucial for its three-dimensional structure. pharmascigroup.usmdpi.com This structure, consisting of four β-strands in a twisted β-sheet conformation, shows similarities to mammalian defensins. pharmascigroup.usmdpi.comoup.com The formation of these disulfide bridges is a key post-translational modification essential for its antimicrobial activity.

Comparative Genomics of this compound Biosynthesis Gene Clusters Across Brevibacillus Strains

Genomic analysis of different Brevibacillus strains has revealed variations in the this compound biosynthesis gene cluster, leading to different this compound variants.

The gene cluster identified in Brevibacillus sp. GI-9 was found to be highly conserved in Brevibacillus laterosporus strain LMG15441, showing 98.3% nucleotide identity. nih.gov

Brevibacillus sp. strain SKDU10 produces a variant named laterosporulin10. researchgate.net While the gene cluster organization is similar, laterosporulin10 shares only 57.6% amino acid identity with the this compound from strain GI-9. pharmascigroup.usresearchgate.netsemanticscholar.org

Other Brevibacillus laterosporus strains, such as BGSP7, BGSP9, and BGSP11, also contain genes predicted to produce this compound-like peptides. plos.org The predicted products in these strains show amino acid identities of 57% (for BGSP7) and 63% (for BGSP9 and BGSP11) with the this compound from strain GI-9. plos.org

A putative this compound gene cluster was also identified in a Brevibacillus laterosporus genome, which contained an additional ORF at the 3' end that was not present in previously characterized clusters. biorxiv.orgbiorxiv.org

These findings indicate that while the core components of the this compound biosynthesis machinery are conserved across various Brevibacillus strains, there is notable genetic diversity, leading to the production of different this compound variants with potentially different activity spectra. semanticscholar.org

Molecular Mechanisms of Action of Laterosporulin

Elucidation of Cellular Targets and Interactions

The primary target of laterosporulin is the bacterial cell membrane, a critical structure for cellular integrity and function. The peptide's unique physicochemical properties facilitate its interaction with and disruption of this vital barrier.

This compound-Mediated Bacterial Cell Membrane Disruption and Permeabilization

This compound brings about bacterial cell death by disrupting the integrity of the cell membrane. researchgate.netnih.govosdd.net This disruption leads to increased permeability, allowing the leakage of essential intracellular components such as ions, amino acids, and ATP, which is ultimately fatal for the bacterium. igem.org The mechanism is characterized by the formation of pores or a general destabilization of the membrane structure. researchgate.netigem.org Studies involving recombinant triple this compound (3 × LS) have confirmed that it effectively disrupts the bacterial cell membrane integrity of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This membrane-permeabilizing action is a key feature of its broad-spectrum antibacterial activity. osdd.netmicrobiologyresearch.org

Interaction of Cationic Amino Acids with Negatively Charged Phospholipids (B1166683)

The bactericidal action of this compound is fundamentally linked to its molecular composition and charge. Like many antimicrobial peptides, this compound is cationic, possessing a net positive charge. igem.orgplos.orgresearchgate.net This positive charge facilitates an electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids. plos.orgresearchgate.net The amphiphilic nature of this compound, having both polar and nonpolar regions, is also crucial. plos.orgpharmascigroup.us This property allows the peptide to initially bind to the membrane surface via its cationic amino acids and subsequently insert into the hydrophobic core of the lipid bilayer, leading to membrane disruption and depolarization. plos.orgpharmascigroup.us The structure of this compound, which is rich in polar amino acids like cysteine, is somewhat atypical for bacteriocins but contributes to its potent membrane-disrupting capabilities. igem.orgplos.org

Impact on Cellular Energy Metabolism (e.g., ATP Level Reduction)

A direct consequence of this compound-induced membrane permeabilization is the severe disruption of the target cell's energy metabolism. The compromised membrane integrity leads to the leakage of ATP, the primary energy currency of the cell. igem.orgmdpi.com This depletion of intracellular ATP is a critical factor in the bactericidal process. mdpi.com Research on laterosporulin10, a variant of this compound, demonstrated a rapid disruption of ATP homeostasis in Mycobacterium tuberculosis H37Rv, occurring in less than 10 minutes at low concentrations. researchgate.net This rapid energy depletion, coupled with the disruption of other vital ion gradients, cripples essential cellular functions and contributes significantly to cell death. igem.orgresearchgate.net

Morphological and Ultrastructural Effects on Target Cells

The profound biochemical effects of this compound on bacterial cells are visually manifested as significant alterations in their morphology and ultrastructure. Advanced microscopy techniques have been instrumental in visualizing these changes.

Scanning Electron Microscopy Analysis of this compound-Treated Bacteria

Scanning electron microscopy (SEM) has provided compelling visual evidence of this compound's destructive impact on bacterial cells. Studies have shown that bacteria treated with this compound exhibit significant morphological changes compared to untreated cells. nih.govplos.org For instance, Escherichia coli cells treated with this compound displayed a roughening of the cell surface, accumulation of cell debris, and eventual lysis. nih.govresearchgate.net Similarly, treatment of Staphylococcus aureus and Bacillus subtilis with a recombinant form of this compound resulted in visible membrane damage, including indentations and perforations. researchgate.net Other studies on antimicrobial peptides from Brevibacillus, the genus that produces this compound, have shown similar effects, with treated bacteria appearing shrunken, collapsed, and exhibiting holes on their surfaces, leading to leakage of cellular contents. mdpi.com

Table 1: Morphological Changes Observed in Bacteria Treated with this compound via SEM

Bacterial SpeciesObserved Morphological ChangesReference
Escherichia coliRoughening of cell surface, accumulation of cell debris, cell lysis. nih.govresearchgate.net
Staphylococcus aureusMembrane damage, indentations, perforations. researchgate.net
Bacillus subtilisMembrane damage, indentations, perforations. researchgate.net
Salmonella enteritidisMembrane damage, indentations, perforations. researchgate.net
Staphylococcus aureus TISTR 517Collapsed surface, holes, rough surface, leakage. mdpi.com
MRSA isolate 2468Collapsed surface, holes, rough surface, leakage. mdpi.com

Fluorescence Microscopy for Membrane Integrity Assessment

Fluorescence microscopy is a powerful tool for assessing the real-time effects of this compound on bacterial membrane integrity. researchgate.net This technique often employs fluorescent dyes that are normally impermeable to intact cell membranes, such as propidium (B1200493) iodide (PI). researchgate.netfrontiersin.org When the membrane is compromised by this compound, PI can enter the cell and intercalate with nucleic acids, emitting a fluorescent signal and thereby indicating a loss of membrane integrity. researchgate.net Studies using a recombinant triple this compound (3 × LS) demonstrated that treated S. aureus, B. subtilis, S. enteritidis, and E. coli cells showed significant uptake of PI, confirming that the peptide disrupts membrane integrity. researchgate.net This method provides clear, visual confirmation of the membrane-permeabilizing action of this compound, corroborating the findings from other experimental approaches. igem.orgresearchgate.net

Activity Profile against Active and Non-Multiplying Bacterial Cells

This compound, a class IId bacteriocin (B1578144), demonstrates a significant advantage over many conventional antibiotics by effectively eliminating both actively multiplying and quiescent, non-multiplying bacterial cells. osdd.netpeptide.comnih.govrcsb.org This capability is crucial, as dormant or non-multiplying bacteria are a major cause of chronic infections and can exhibit tolerance to traditional antibiotics that target metabolic processes. osdd.net The primary mechanism of this compound involves the disruption of the bacterial cell membrane, a target present in both active and dormant cells. osdd.net

Microscopy studies have provided direct insight into its bactericidal action. Fluorescence microscopy using dyes such as FITC, which is impermeable to intact cell membranes, showed that this compound treatment leads to membrane permeabilization in both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. osdd.net Further staining with 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), a marker for metabolic activity, indicated that this compound-treated cells become metabolically inactive. osdd.net

Transmission electron microscopy (TEM) has revealed significant morphological changes in bacteria upon exposure to this compound. Treated cells of both P. aeruginosa and S. aureus showed an absence of the cell division plate, indicating inhibition of cell division. osdd.net Additionally, the cell surface appeared rougher, and for S. aureus, a halo of what is speculated to be degraded cell wall material was observed. osdd.net Scanning electron microscopy (SEM) of E. coli treated with this compound also showed significant alterations in cell shape and morphology, including a roughening of the cell surface. plos.orgnih.gov

The kinetics of its bactericidal activity are rapid; for instance, at a concentration five times the minimum inhibitory concentration (MIC), nearly 100% of S. aureus cells were killed within 30 minutes. osdd.net This swift, membrane-targeting action explains its efficacy against non-multiplying cells, which remain susceptible due to their reliance on an intact cell membrane for survival. osdd.net

Table 1: Summary of this compound's Activity on Bacterial Cells
Bacterial StateObserved EffectMethodologyTarget Bacteria Example(s)Reference
Active (Multiplying)Growth inhibition, membrane permeabilization, metabolic inactivation, inhibition of cell division.Fluorescence Microscopy (FITC/CTC staining), Transmission Electron Microscopy (TEM), Minimum Inhibitory Concentration (MIC) assays.S. aureus, P. aeruginosa, E. coli osdd.net
Non-Multiplying (Quiescent)Effective killing, membrane permeabilization.Fluorescence Microscopy, Electron Microscopy.Gram-positive and Gram-negative bacteria. osdd.netpeptide.comnih.govrcsb.org
GeneralRoughening of cell surface, morphological modifications, cell debris formation.Scanning Electron Microscopy (SEM).E. coli plos.orgnih.gov

Comparative Mechanistic Insights of this compound with Other Antimicrobial Peptides

The molecular mechanism of this compound sets it apart from many other bacteriocins while also showing remarkable convergence with certain mammalian defense peptides. peptide.com As a class IId bacteriocin, it is a small, heat-stable peptide that does not undergo extensive post-translational modifications, such as the formation of lanthionine (B1674491) rings seen in class I bacteriocins like nisin. plos.orgnih.govmdpi.com Its mechanism is primarily based on disrupting cell membrane integrity, a common feature among many antimicrobial peptides (AMPs), which often leads to pore formation via models like the "barrel-stave" or "toroidal pore". pharmascigroup.usresearchgate.netexplorationpub.com

Comparison with Defensins: A key feature of this compound is its structural and architectural similarity to defensins, a family of cysteine-rich cationic peptides crucial to the innate immune system of mammals. mdpi.com

Structural Similarity : Crystal structure analysis reveals that this compound has an all-β sheet conformation and contains three intramolecular disulfide bonds. peptide.comnih.govrcsb.org

Disulfide Connectivity : The specific disulfide bond connectivity pattern in this compound ([CysI-CysV, CysII-CysIV, CysIII-CysVI]) is identical to that of β-defensins. osdd.netnih.gov

This convergence makes this compound a unique molecule that bridges the gap between prokaryotic bacteriocins and eukaryotic defensins. osdd.netpeptide.com

Comparison with Other Bacteriocins: this compound's characteristics can be contrasted with other bacteriocins, including those from the same genus.

Laterosporulin10 : This novel bacteriocin shares 57.6% homology with this compound but exhibits a different antimicrobial spectrum, with more potent activity against Mycobacterium tuberculosis and a narrower range of activity primarily against Gram-positive bacteria. semanticscholar.orgnih.govfrontiersin.org This highlights how minor sequence variations can significantly alter target specificity.

Brevibacillin : Produced by Brevibacillus laterosporus, Brevibacillin is an antimicrobial lipopeptide. pharmascigroup.us Its mechanism also involves membrane disruption, but its lipopeptidic nature, with a fatty acid attached to the peptide, represents a different structural class compared to the defensin-like structure of this compound. pharmascigroup.ussemanticscholar.org

Nisin (Class I Lantibiotic) : Unlike this compound, nisin undergoes extensive post-translational modification to form lanthionine and methyllanthionine residues. nih.gov While both peptides target the cell membrane, nisin's mechanism is more complex, involving binding to Lipid II to both inhibit cell wall synthesis and form pores. This compound's action appears to be direct membrane permeabilization without a specific docking molecule like Lipid II being identified. osdd.netexplorationpub.com

Paenibacterin : This is another broad-spectrum antimicrobial lipopeptide whose action is based on its amphiphilic nature, allowing cationic amino acids to interact with negatively charged phospholipids in the cell membrane, leading to disruption and depolarization. pharmascigroup.ussemanticscholar.org This general mechanism of electrostatic interaction and membrane insertion is shared with this compound, though their molecular structures differ significantly. pharmascigroup.ussemanticscholar.org

Table 2: Comparative Features of this compound and Other Antimicrobial Peptides
PeptideClass/TypeKey Structural Feature(s)Primary Mechanism of ActionPost-Translational ModificationReference
This compoundClass IId Bacteriocin / Defensin-likeβ-sheet rich; 3 intramolecular disulfide bonds.Increases cell membrane permeability.None (leaderless peptide). osdd.netnih.govplos.org
Defensins (α and β)Eukaryotic AMPβ-sheet rich; 3 intramolecular disulfide bonds.Membrane disruption, pore formation.Processed from a larger precursor protein. peptide.commdpi.com
Laterosporulin10Class IId Bacteriocin / Defensin-like57.6% homology to this compound.Membrane permeabilization.None. nih.govfrontiersin.org
BrevibacillinLipopeptideLinear peptide with an N-terminus fatty acid.Membrane disruption and depolarization.N-acylation. pharmascigroup.ussemanticscholar.org
NisinClass I Bacteriocin (Lantibiotic)Contains lanthionine/methyllanthionine rings.Inhibits cell wall synthesis (binds Lipid II); forms pores.Extensive (dehydration, cyclization). nih.govexplorationpub.com
PaenibacterinLipopeptideCyclic lipopeptide.Membrane disruption and depolarization.N-acylation. pharmascigroup.ussemanticscholar.org

Biological Spectrum and Activity Profiles of Laterosporulin

Broad-Spectrum Antimicrobial Activity of Laterosporulin

This compound exhibits significant inhibitory activity against a variety of Gram-positive bacteria. nih.gov Research has consistently shown it to be particularly effective against pathogenic and food-spoilage bacteria. nih.gov Strains such as Bacillus subtilis and Staphylococcus aureus have been identified as highly sensitive to the bacteriocin (B1578144). nih.govplos.org Its efficacy also extends to other significant pathogens like Listeria monocytogenes. nih.govresearchgate.net The activity of this compound against these strains underscores its potential as a versatile antimicrobial agent. A related peptide, Laterosporulin10, which shares 57.6% homology, is also active against Gram-positive bacteria. microbiologyresearch.org

Unlike many bacteriocins that are primarily active against Gram-positive bacteria, this compound possesses a broad spectrum that includes notable efficacy against Gram-negative strains. nih.govmicrobiologyresearch.orgnih.gov Its activity has been confirmed against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Vibrio cholerae. plos.orgresearchgate.net The ability to inhibit these challenging bacteria highlights the unique nature of this compound among bacteriocins. nih.gov

This compound has demonstrated significant efficacy against key indicator microorganisms and formidable multi-drug resistant (MDR) pathogens. It is potent against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections. plos.org The minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus has been reported to be 2 µM.

Studies on its mode of action revealed that treatment with this compound leads to physical changes in bacterial cells. Scanning electron microscopy of E. coli treated with the bacteriocin showed a roughening of the cell surface and the accumulation of cell debris, indicating membrane damage. nih.govplos.org Furthermore, kinetic studies have shown that at a concentration five times its MIC, this compound can achieve almost complete killing of S. aureus within 30 minutes, demonstrating a more rapid bactericidal effect compared to its action against P. aeruginosa. osdd.net Its proven activity against Listeria monocytogenes and Pseudomonas aeruginosa further solidifies its standing as a broad-spectrum antimicrobial agent. nih.govresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Indicator MicroorganismGram StainMIC Value (µM)Reference
Staphylococcus aureusPositive2 µM biorxiv.org
Bacillus subtilisPositiveHighly Sensitive nih.govplos.org
Listeria monocytogenesPositiveActive nih.govresearchgate.net
Escherichia coliNegativeActive nih.govplos.org
Pseudomonas aeruginosaNegativeActive nih.govresearchgate.netosdd.net

Efficacy Against Gram-Negative Bacterial Strains

Stability and Resistance Characteristics of this compound

This compound is characterized by its remarkable stability under harsh environmental conditions, a trait that enhances its potential for various applications. nih.govresearchgate.net

The bacteriocin is exceptionally thermostable. nih.govresearchgate.net Studies have confirmed that this compound retains its full antimicrobial activity even after being subjected to a temperature of 120°C for 15 minutes. nih.govresearchgate.net Further structural analysis using circular dichroism revealed that while a 50% loss in its secondary structure occurs at approximately 80°C, the peptide still retains about 40% of its structure at 90°C. osdd.net This high level of heat resistance is a key characteristic. researchgate.net

This compound maintains its antimicrobial efficacy over a wide pH spectrum. nih.govresearchgate.net No significant reduction in its activity is observed within a pH range of 2.0 to 10.0. nih.gov However, its activity has been noted to decrease significantly at pH levels above 10.0. nih.gov This broad range of pH stability makes it a robust candidate for applications where environmental pH may vary. researchgate.net

Resistance to Proteolytic Enzyme Degradation

This compound, a bacteriocin produced by Brevibacillus sp. strain GI-9, demonstrates remarkable stability against a variety of proteolytic enzymes. nih.gov This resistance is a key characteristic that enhances its potential as an antimicrobial agent, as it can remain active in environments where proteases are present. nih.govplos.org

Studies have shown that the antimicrobial activity of this compound remains unaffected after incubation with several common proteolytic enzymes. nih.govnih.gov This inherent stability is attributed to its unique structure, which includes three disulfide bonds, resulting in a twisted β-sheet formation that bears resemblance to mammalian defensins. plos.org

The table below summarizes the resistance of this compound and related antimicrobial peptides from Brevibacillus species to various proteolytic enzymes.

EnzymeEffect on this compound ActivityReference
PepsinNo reduction in antimicrobial activity nih.govnih.gov
TrypsinNo reduction in antimicrobial activity nih.govnih.gov
ChymotrypsinNo reduction in antimicrobial activity nih.gov
Proteinase KNo reduction in antimicrobial activity nih.govnih.gov
Pronase ENo reduction in antimicrobial activity nih.gov

This robust resistance to enzymatic degradation distinguishes this compound from many other antimicrobial peptides that are susceptible to proteolysis. nih.gov For instance, while some bacteriocins lose activity when treated with enzymes like proteinase K and trypsin, this compound maintains its efficacy. researchgate.netfrontiersin.org This stability across a range of proteases suggests a compact and resilient structure that is not easily accessible to enzymatic cleavage. nih.govplos.org

Anti-Biofilm Properties of this compound

This compound exhibits significant anti-biofilm properties, a crucial attribute for combating chronic and persistent bacterial infections, which are often associated with biofilm formation. nih.govmdpi.com Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection against antimicrobial agents and the host immune system. nih.govchemrxiv.org

Inhibition of Biofilm Formation by this compound

This compound has been shown to effectively inhibit the formation of biofilms by various bacteria. nih.gov For example, it can prevent the formation of biofilms by oral streptococci, such as Streptococcus gordonii and Streptococcus mutans, at concentrations below 100 µg/ml. nih.gov This inhibitory action is significant as these bacteria are major contributors to dental plaque and peri-implantitis. nih.gov

The anti-biofilm mechanism of antimicrobial peptides like this compound can involve several strategies, including:

Disruption of the membrane potential of biofilm-embedded cells. nih.gov

Interference with bacterial cell signaling systems, such as quorum sensing. nih.gov

Degradation of the biofilm matrix components. nih.gov

Downregulation of genes responsible for biofilm formation. nih.gov

Research on this compound-coated titanium surfaces has demonstrated a significant reduction in biofilm formation by oral streptococci, highlighting its potential for use in dental implants to prevent infections. nih.govmdpi.com

Disruption of Pre-formed Bacterial Biofilms by this compound

In addition to preventing biofilm formation, some antimicrobial peptides have the ability to disrupt already established biofilms. jmb.or.krnih.gov While specific data on this compound's ability to disrupt pre-formed biofilms is an area of ongoing research, the general mechanisms by which antimicrobial peptides achieve this include breaking down the biofilm matrix and killing the embedded bacteria. chemrxiv.orgjmb.or.kr The effectiveness of such disruption can vary depending on the microbial species and the composition of the biofilm. jmb.or.kr

Ecological and Non-Pathogen Directed Activities of this compound and its Producing Organism

The production of this compound by Brevibacillus laterosporus plays a significant role in the organism's interactions within its natural ecosystems, influencing microbial competition and its relationships with other soil organisms. mdpi.comnih.gov

Role in Microbial Competition within Ecosystems

In the complex microbial communities found in soil and other environments, the ability to produce antimicrobial compounds like this compound provides B. laterosporus with a competitive advantage. researchgate.netmdpi.comnih.gov By inhibiting the growth of other bacteria, both Gram-positive and Gram-negative, this compound helps its producing organism to secure resources and establish its niche. researchgate.netplos.orgpreprints.org This antagonistic interaction is a key factor in shaping the structure and dynamics of microbial communities. nih.govfrontiersin.orgnumberanalytics.com The production of a broad-spectrum bacteriocin allows B. laterosporus to effectively compete with a wide range of other microorganisms for space and nutrients. researchgate.netmdpi.com

Interactions of Brevibacillus laterosporus with Soil Microbiota and Invertebrates (e.g., nematodes, insects)

Brevibacillus laterosporus is a natural inhabitant of soil and water and is known for its pathogenic effects on various invertebrates, including nematodes and insects. nih.govmdpi.com This pathogenicity is a key aspect of its ecological role and has led to its investigation as a potential biocontrol agent. mdpi.comnih.gov

The culture supernatant of B. laterosporus has demonstrated significant nematicidal properties. mdpi.comresearchgate.netpeeref.com For instance, it can cause over 90% mortality in the free-living nematode Panagrellus redivivus and the plant-parasitic root-knot nematode Meloidogyne incognita. mdpi.comresearchgate.netpeeref.com This activity is often attributed to a combination of factors, including protein toxins and enzymes like proteases and chitinases. mdpi.com While this compound's direct toxicity to nematodes has not been definitively reported, the antimicrobial peptides produced by B. laterosporus are considered part of its arsenal (B13267) of virulence factors. nih.govresearchgate.net

The table below summarizes the nematicidal activity of Brevibacillus laterosporus preparations.

Target NematodeB. laterosporus PreparationObserved EffectReference
Panagrellus redivivusCulture supernatantOver 90% mortality mdpi.comresearchgate.net
Meloidogyne incognitaCulture supernatantOver 90% mortality of juveniles mdpi.comresearchgate.netpeeref.com
Meloidogyne incognitaProtein fraction from supernatantLC50 value of 0.4 µg/µL mdpi.comresearchgate.netpeeref.com
Meloidogyne incognitaSpores (in soil)~50% reduction in nematode recovery mdpi.com
Meloidogyne incognitaCulture supernatant (in soil)~80% reduction in nematode recovery mdpi.com

Engineering and Production Methodologies for Laterosporulin

Optimization of Fermentation and Purification Processes for Laterosporulin Production

The production of this compound by its native producer, Brevibacillus sp. strain GI-9, is intrinsically linked to the specific culture conditions and media composition. plos.orgnih.gov Optimization of these parameters is a critical first step in maximizing the yield of the natural peptide. The producing strain, GI-9, was initially isolated from a subsurface farmland soil sample. nih.gov

Initial cultivation for isolating the bacterium involves Tryptone Soya Agar (TSA) under anaerobic conditions. plos.orgnih.gov For bacteriocin (B1578144) production, however, liquid cultures are employed. An isolated colony is first used to inoculate a starter culture in Nutrient Broth (NB), which is incubated with shaking. plos.orgnih.gov This starter is then used to inoculate larger production volumes. The highest bacteriocin activity is typically observed during the early stationary phase of growth. researchgate.net Research indicates that the optimal production is achieved after approximately 48 hours of growth at 30°C in Nutrient Broth. plos.orgnih.gov

ParameterConditionSource
Producing Strain Brevibacillus sp. strain GI-9 plos.orgnih.gov
Isolation Medium Tryptone Soya Agar (TSA) plos.orgnih.gov
Production Medium Nutrient Broth (NB) plos.orgnih.gov
Inoculation An isolated colony to 50 ml NB, then to 500 ml NB plos.orgnih.gov
Incubation Temperature 30°C plos.orgnih.gov
Incubation Time 48 hours plos.orgnih.gov
Agitation 120 rpm plos.orgnih.gov
Optimal Production Phase Early stationary phase researchgate.net

Following fermentation, a multi-step purification process is required to isolate this compound from the complex culture supernatant. researchgate.netplos.org The process begins with the separation of bacterial cells from the culture medium via centrifugation. plos.orgnih.gov The resulting cell-free supernatant, which contains the secreted bacteriocin, is the starting material for purification.

A common initial step involves capturing the peptide using a resin. For instance, the supernatant can be mixed with Diaion HP-20 resin, and the bacteriocin is subsequently eluted with methanol. plos.orgnih.gov After evaporation of the methanol, the crude peptide extract is redissolved for further chromatographic separation. plos.orgnih.gov

Advanced chromatographic techniques are essential for achieving high purity. americanpeptidesociety.org The purification protocol for this compound typically involves a combination of methods that separate the peptide based on its physicochemical properties like hydrophobicity and size. researchgate.netamericanpeptidesociety.org

Hydrophobic Interaction Chromatography (HIC): This is often the first major chromatographic step. researchgate.netnih.govplos.org HIC separates molecules based on their hydrophobicity. The crude peptide solution is loaded onto a column packed with a hydrophobic stationary phase, and this compound is eluted using a specific solvent gradient.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To achieve a higher degree of purity, fractions from HIC that show antimicrobial activity are pooled and subjected to RP-HPLC. researchgate.netnih.govplos.org This high-resolution technique also separates peptides based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a gradient of an organic solvent like acetonitrile (B52724) in water. americanpeptidesociety.org This step is critical for removing closely related impurities. researchgate.net

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method can be used to separate molecules based on their size. researchgate.netamericanpeptidesociety.org Analysis of purified this compound using this technique helped to confirm its molecular mass, which is approximately 5.6 kDa. researchgate.net

This combination of chromatographic steps has been proven effective in purifying this compound to a level suitable for detailed characterization, including molecular mass determination by MALDI-TOF mass spectrometry and N-terminal sequencing. researchgate.netnih.govplos.org

StepTechniquePurposeResult
1 CentrifugationRemove bacterial cells from cultureCell-free supernatant containing this compound plos.orgnih.gov
2 Resin Adsorption (Diaion HP-20)Concentrate the crude peptideMethanol eluate containing bacteriocin plos.orgnih.gov
3 Hydrophobic Interaction Chromatography (HIC)Initial purification based on hydrophobicityPartially purified, active fractions researchgate.netplos.org
4 Reverse-Phase HPLC (RP-HPLC)High-resolution polishing stepHighly purified this compound researchgate.netplos.orgresearchgate.net
5 Gel Filtration ChromatographySize-based separation and analysisConfirmation of molecular mass (~5.6 kDa) researchgate.net

Culture Conditions and Media Parameters for Enhanced this compound Yield

Heterologous Expression Systems for Recombinant this compound

While optimization of native production is beneficial, heterologous expression in well-characterized host organisms offers a more scalable and controllable manufacturing platform. mdpi.comresearchgate.net Various prokaryotic and eukaryotic systems have been explored for producing recombinant this compound, aiming to overcome the low yields from Brevibacillus sp. GI-9. nih.govresearchgate.net

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, low cost, and well-understood genetics. biorxiv.orgkuleuven.be However, expressing antimicrobial peptides like this compound in E. coli presents challenges, including the potential toxicity of the peptide to the host cell and the formation of insoluble inclusion bodies. biorxiv.orgmdpi.com

To circumvent these issues, fusion protein strategies are commonly employed. mdpi.com This involves genetically linking the target peptide to a larger, more stable protein partner.

SUMO Fusion: One approach involved expressing this compound in E. coli using the Champion™ pET-SUMO protein expression system. digitellinc.com The Small Ubiquitin-like Modifier (SUMO) fusion tag is known to enhance the solubility and proper folding of its fusion partner.

N-SH2 Domain Fusion: A novel strategy utilized the N-terminal SH2 domain of the human SHP-2 protein as a fusion partner. researchgate.net This approach was designed to act as a chaperone, facilitating the correct folding and disulfide bond formation of this compound. The fusion protein was expressed as inclusion bodies, but a high total yield of the folded fusion protein (about 105 mg/L) was achieved. researchgate.net Following purification of the inclusion bodies and enzymatic cleavage to release the peptide, this method yielded approximately 1.5 mg of recombinant this compound from 10 mg of the fusion protein, with a purity of about 85% as determined by RP-HPLC. researchgate.net

These studies demonstrate that while direct expression is difficult, fusion-based strategies in E. coli can yield significant quantities of recombinant this compound, albeit often requiring refolding from inclusion bodies. researchgate.netresearchgate.net

Eukaryotic expression systems, such as microalgae, offer potential advantages over prokaryotic hosts, including the ability to perform post-translational modifications and a reduced likelihood of endotoxin (B1171834) contamination. mdpi.comresearchgate.net The unicellular green alga Chlamydomonas reinhardtii has emerged as a promising "green cell factory" for producing therapeutic proteins. researchgate.netresearcher.life

A key challenge with expressing this compound is its natural antibacterial activity against hosts like E. coli. researchgate.net C. reinhardtii, being a eukaryotic alga, is not a natural target for this bacteriocin, making it a suitable expression host. nih.gov

In a successful study, a synthetic gene encoding a triple-tandem repeat of this compound (3xLS) was expressed in C. reinhardtii. nih.govresearchgate.netresearcher.life

The construct was designed with C-terminal hemagglutinin (HA) and 6xHis tags to facilitate detection and purification. nih.govresearchgate.net

The resulting recombinant protein, 3xLS-HA-6xHis, was successfully expressed and purified. nih.govresearcher.life

Crucially, the purified multimeric peptide demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, confirming its biological activity. nih.gov

This work highlights the potential of C. reinhardtii as a safe and effective platform for the large-scale production of bioactive this compound. nih.govresearchgate.net

Several strategies have been investigated to boost not only the quantity but also the quality and activity of recombinantly produced this compound.

Fusion Partners as Chaperones: As demonstrated in E. coli, the choice of fusion partner is critical. The N-SH2 domain of SHP-2 was shown to act as a chaperone, improving the yield of correctly folded protein. researchgate.net This suggests that fusion partners that actively assist in protein folding can be highly beneficial.

Multimerization: The expression of this compound as a trimer (3xLS) in C. reinhardtii was a successful strategy. nih.govresearchgate.net This approach can sometimes increase the stability and local concentration of the peptide, potentially enhancing its biological activity. Creating hybrid bacteriocins by fusing this compound with other peptides, such as Thuricin S, has also been shown to increase antimicrobial activity. biorxiv.org

Codon Optimization: When transferring a gene from a native organism (like Brevibacillus) to a heterologous host (like E. coli or C. reinhardtii), the codon usage may differ significantly. Adapting the gene sequence to match the codon bias of the expression host can improve translation efficiency and protein yield, a standard practice in recombinant technology. frontiersin.org

Optimizing Expression Conditions: Factors such as induction temperature and inducer concentration (e.g., IPTG in E. coli systems) can dramatically affect protein expression levels and solubility. researchgate.netnih.gov For the N-SH2-LTS fusion protein, expression was induced with a very low concentration of IPTG (0.01 mM), and varying the temperature did not negatively impact the high expression level. researchgate.net

These approaches, from molecular design to process control, are crucial for developing a commercially viable production process for recombinant this compound.

Advanced Analytical and Characterization Techniques in Laterosporulin Research

Spectroscopic Methods for Conformational and Stability Analysis

Spectroscopic techniques are indispensable for understanding the three-dimensional structure and stability of peptides like Laterosporulin. These methods provide insights into the secondary and tertiary structures, which are critical for its biological function.

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure and conformational stability of proteins and peptides. mdpi.com In this compound research, far-UV CD spectra have been instrumental in defining its structural characteristics.

Studies reveal that the far-UV CD spectrum of native this compound is indicative of a β-sheet-rich structure. osdd.net The significance of the intramolecular disulfide bonds in maintaining this conformation is highlighted by experiments where these bonds are reduced. Upon reduction with agents like Tris(2-carboxyethyl)phosphine (TCEP), a significant alteration in the CD spectrum is observed, signifying a major structural change and loss of the defined secondary structure. osdd.netcore.ac.uk

Thermal denaturation experiments monitored by CD spectroscopy have also been employed to assess the stability of this compound. The peptide demonstrates high thermal stability, with its structure remaining largely intact even at elevated temperatures. The far-UV CD spectrum shows minimal changes as the temperature is increased from 25°C to 90°C, which is consistent with its characterization as a thermostable bacteriocin (B1578144). osdd.net Far-UV CD data for a recombinant this compound showed that over 50% of its predicted structure was related to β-sheets. researchgate.net

Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, provides critical information about the tertiary structure and the local environment of these residues within the peptide.

The fluorescence spectrum of native this compound is used to probe its tertiary structure. nih.govplos.org The importance of disulfide bridges in maintaining the peptide's compact, folded structure is confirmed through fluorescence analysis. rcsb.org When the disulfide bonds are reduced, a notable change in the tryptophan fluorescence spectrum occurs, indicating a significant conformational change and alteration of the tertiary structure. osdd.netacs.org This suggests that the disulfide bonds are crucial for the correct folding and stability of the molecule. nih.govrcsb.org Fluorescence microscopy has also been used to demonstrate that this compound's mechanism of action involves increasing membrane permeability. osdd.netnih.govrcsb.org

Circular Dichroism (CD) Spectroscopy

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF for Molecular Mass Determination)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a key technique for the precise determination of the molecular mass of peptides. In the initial characterization of this compound produced by Brevibacillus sp. strain GI-9, MALDI-TOF experiments were fundamental.

The analysis determined the precise molecular mass of the purified bacteriocin to be 5.6 kDa. researchgate.netplos.orgnih.govresearchgate.net More specifically, the molecular mass was observed to be 5605.8 Da. plos.orgnih.gov This experimental mass was in good agreement with the mass estimated by gel filtration chromatography and was crucial for its identification as a novel, low molecular weight bacteriocin. plos.orgnih.gov The theoretical mass calculated from the gene sequence was slightly higher, but the experimental mass fell within the range suggested by a Gaussian fit of the single peak from the MALDI-TOF experiment. plos.orgnih.gov

Table 1: Molecular Mass of this compound Determined by MALDI-TOF MS
TechniqueReported Molecular MassSource StrainReference
MALDI-TOF MS5.6 kDa (5605.8 Da)Brevibacillus sp. strain GI-9 researchgate.net, nih.gov, plos.org

Advanced Microscopic Approaches for Cellular and Subcellular Analysis

Electron microscopy techniques provide high-resolution images that are vital for visualizing the effects of this compound on bacterial cells, offering direct evidence of its membrane-disrupting mechanism of action.

Scanning Electron Microscopy (SEM) is used to observe the surface topography of cells and is ideal for studying the morphological changes induced by antimicrobial agents. mdpi.com SEM studies on bacteria treated with this compound have revealed significant alterations in cell shape and morphology.

When Escherichia coli cells were treated with a lethal dose of this compound, SEM images showed a distinct roughening of the cell surface, accumulation of cell debris, and eventual cell lysis when compared to untreated control cells. plos.orgnih.gov Similarly, treatment of Staphylococcus aureus and Mycobacterium tuberculosis with a related variant, Laterosporulin10, resulted in the formation of cell clumps and the appearance of debris material. researchgate.net These observations suggest that this compound's primary target is the bacterial cell envelope.

Transmission Electron Microscopy (TEM) allows for the visualization of the internal ultrastructure of cells, providing detailed insights into the damage caused by antimicrobial peptides. nih.govub.edunih.gov

TEM analysis of Pseudomonas aeruginosa and S. aureus cells treated with this compound showed increased roughness and an absence of the cell division plate, indicating an inhibition of cell division. osdd.net The treated cells appeared darker in TEM images due to the cytoplasmic entry of the phosphotungstic acid stain, which serves as direct evidence of compromised inner membrane integrity. osdd.net For S. aureus, a distinct halo was observed around treated cells, speculated to be the degraded cell wall. osdd.net In studies with Laterosporulin10, TEM micrographs of M. tuberculosis revealed disintegration of the cell membrane, leading to complete cell lysis. researchgate.net These findings from TEM studies corroborate the membrane-permeabilizing mechanism of action suggested by other analytical methods. nih.gov

Table 2: Summary of Microscopic Observations of this compound's Effect on Bacteria
Microscopy TechniqueBacterial SpeciesObserved EffectsReference
Scanning Electron Microscopy (SEM)Escherichia coliRoughening of cell surface, accumulation of cell debris, cell lysis. nih.gov, plos.org
Scanning Electron Microscopy (SEM)Staphylococcus aureus, Mycobacterium tuberculosis (treated with Laterosporulin10)Formation of cell clumps, presence of cell debris. researchgate.net
Transmission Electron Microscopy (TEM)Pseudomonas aeruginosa, Staphylococcus aureusInhibition of cell division, compromised inner membrane (stain entry), degraded cell wall halo (in S. aureus). osdd.net
Transmission Electron Microscopy (TEM)Mycobacterium tuberculosis (treated with Laterosporulin10)Disintegration of cell membrane, total cell lysis. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) for Biofilm and Cellular Interactions

Confocal Laser Scanning Microscopy (CLSM) is an indispensable tool for visualizing the three-dimensional architecture of microbial communities and the dynamic interactions within them. biorxiv.orgfrontiersin.org In this compound research, CLSM offers a non-invasive method to observe the peptide's effects on bacterial biofilms and individual cells in real-time and in situ. biorxiv.org By using fluorescent dyes that stain different components—such as live cells, dead cells, and extracellular polymeric substances (EPS)—researchers can gain a detailed understanding of how this compound disrupts biofilm integrity. researchgate.net

CLSM provides key advantages over conventional microscopy, including the ability to reduce background fluorescence and generate high-resolution optical sections, which can be reconstructed into a 3D image. biorxiv.orgfrontiersin.org This capability is crucial for studying biofilms, which are structurally complex and heterogeneous. frontiersin.orgnih.gov For instance, researchers can use CLSM to:

Visualize Biofilm Disruption: Observe the spatial and temporal changes in biofilm structure following treatment with this compound. This includes monitoring the reduction in biomass, changes in thickness, and the formation of voids or channels within the biofilm. nih.gov

Assess Cell Viability and Localization: By employing dual-staining techniques, such as with SYTO 9 (stains all cells, green) and propidium (B1200493) iodide (stains only membrane-compromised cells, red), CLSM can map the distribution of live and dead cells within the biofilm. This allows for direct visualization of this compound's killing effect and its penetration through the protective EPS matrix. frontiersin.org

Monitor Cellular Interactions: Track the interaction of fluorescently-labeled this compound with bacterial cells to understand its binding patterns and localization on the cell surface or within the cell.

While specific published studies applying CLSM to this compound are not detailed in the provided sources, the methodology is standard for analyzing the anti-biofilm properties of other antimicrobial peptides. frontiersin.orgnih.gov This technique allows for the direct observation of how the peptide compromises the structural integrity of the biofilm and the viability of the embedded bacteria.

Flow Cytometry for Membrane Permeabilization Assessment (e.g., FACS analysis)

Flow cytometry is a powerful technique that allows for the rapid, high-throughput analysis of individual cells within a population. frontiersin.org In the context of this compound research, it is particularly valuable for quantifying the extent of cell membrane damage, a key aspect of its mechanism of action. Fluorescence-Activated Cell Sorting (FACS), a specific type of flow cytometry, can further sort and collect cells based on their fluorescent properties. researchgate.netcopernicus.org

The primary application of flow cytometry in studying this compound and its homologs is the membrane permeabilization assay. researchgate.netnih.gov This assay typically uses a membrane-impermeant fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes and intercalate with DNA, producing a strong red fluorescence. frontiersin.orgresearchgate.net

Research on Laterosporulin10, a homolog of this compound, effectively demonstrated this application. researchgate.netnih.gov When bacterial cells like Staphylococcus aureus were treated with Laterosporulin10, a time-dependent increase in the number of PI-positive cells was observed via FACS analysis. researchgate.net This provided quantitative evidence that the peptide's mode of action involves disrupting the cytoplasmic membrane's integrity. researchgate.netnih.gov

TechniquePurposeKey Findings for this compound HomologsReference
FACS Analysis with Propidium Iodide (PI)To quantify membrane permeabilizationTreatment with Laterosporulin10 led to a time-dependent increase in PI uptake in S. aureus, confirming a membrane-disrupting mechanism of action. researchgate.net

This method allows for the analysis of thousands of cells per second, providing statistically robust data on the percentage of the bacterial population affected by the peptide over time. frontiersin.org

**8.5. Computational and Bioinformatic Tools for this compound Studies

Computational and bioinformatic approaches have become central to modern antimicrobial peptide research, accelerating discovery and providing deep mechanistic insights that are often inaccessible through experimental methods alone.

Genome mining is a computational strategy used to identify biosynthetic gene clusters (BGCs) within microbial genomes. nih.gov BGCs are physically clustered sets of genes that collectively encode the enzymatic machinery for the production of a specific secondary metabolite, such as this compound. nih.gov Tools like antiSMASH are widely used to scan bacterial genomes and predict the locations of BGCs and the types of molecules they produce. nih.govnih.gov

This approach has been instrumental in studying this compound and related compounds produced by Brevibacillus species. nih.govresearchgate.net Researchers have successfully mined the genomes of various Brevibacillus strains to identify BGCs responsible for producing known and novel bacteriocins, including this compound and Laterosporulin10. nih.gov These analyses reveal the genetic architecture of the cluster, which typically includes the precursor peptide gene and genes for post-translational modification, transport, and immunity. plos.org

Recent studies have used genome mining to discover novel this compound homologs. For example, a comparative genomics approach identified a new homolog, designated LS-E, by comparing its BGC architecture to that of the experimentally validated this compound. researchgate.net Such discoveries expand the known diversity of this peptide family and provide new candidates for therapeutic development. researchgate.net

Organism/StrainTool/ApproachFindingReference
Brevibacillus sp.Genome MiningIdentified BGCs for bacteriocins, including this compound and Laterosporulin10. nih.gov
Brevibacillus sp. strain SKDU10Genome Sequencing & Homology SearchIdentified Laterosporulin10, a class IId bacteriocin with 57.6% homology to this compound. nih.gov
Environmental MetagenomesComparative Genomics (SanntiS tool)Discovered a novel homolog, LS-E, by identifying a BGC with similar gene architecture to the this compound cluster. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the behavior of this compound and its interaction partners at an atomic level, MD can provide profound insights into its structure-function relationships. nih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe dynamic processes that are difficult to capture experimentally. nih.govscielo.org.co

In the context of this compound, MD simulations can be used to:

Model Peptide-Membrane Interactions: Simulate the process of this compound binding to and inserting into a bacterial cell membrane. This can reveal the specific lipid interactions, the conformational changes the peptide undergoes, and the mechanism by which it disrupts the membrane bilayer to form pores or cause other damage.

Analyze Conformational Dynamics: Study the inherent flexibility and conformational changes of the this compound molecule in different environments (e.g., in water versus in a lipid bilayer), which is crucial for its function. mdpi.com

Clarify Structure-Activity Relationships: Investigate how specific amino acid substitutions in this compound homologs affect their 3D structure and their interaction with target membranes, thereby explaining differences in their antimicrobial activity. asm.org

While specific MD simulation studies focused solely on this compound are not detailed in the provided search results, this technique is a cornerstone for understanding the mechanisms of many other antimicrobial peptides and is directly applicable to this compound. nih.govmdpi.com

For this compound research, these tools are invaluable for:

Predicting Homolog Structures: When genome mining reveals a new this compound homolog, its 3D structure can be quickly and accurately predicted using AlphaFold. researchgate.net For example, the structure of the novel homolog LS-E was predicted and compared to the known crystal structure of this compound (PDB ID: 4OZK) to analyze key structural differences. researchgate.net

Guiding Docking Studies: Once a 3D structure is obtained, molecular docking simulations can be performed. Docking predicts the preferred orientation of one molecule (the peptide) when bound to a second (the target, e.g., a membrane receptor or lipid component) to form a stable complex. While AlphaFold has shown some limitations in docking-based screening, it provides high-quality initial models. nih.govfrontiersin.org This can help identify the binding site and key residues involved in the interaction between this compound and the bacterial cell membrane.

Structure-Based Drug Design: Accurate structural models can guide the rational design of new this compound variants with enhanced activity or specificity.

CompoundMethodPurposePDB Accession (if applicable)Reference
This compoundExperimental (NMR)Determination of the 3D structure.4OZK researchgate.net
This compound-E (LS-E)Computational (AlphaFold-like)Prediction of 3D structure for a novel homolog.N/A (Predicted Model) researchgate.net

The synergy between structure prediction tools like AlphaFold and docking simulations provides a powerful computational pipeline to explore the functional implications of this compound's structure and that of its newly discovered homologs.

Future Research Directions and Emerging Challenges in Laterosporulin Studies

Elucidation of Regulatory Networks Governing Laterosporulin Biosynthesis and Expression

A comprehensive understanding of the regulatory mechanisms that control the production of this compound is fundamental for enhancing its yield. The open reading frame (ORF) that encodes this compound is located within a 4 kb region of the Brevibacillus sp. strain GI-9 genome, flanked by genes predicted to be involved in its regulation and transport, including a transcriptional regulator, a hypothetical protein, an ABC transporter, and an alkyl hydroperoxide reductase. pharmascigroup.us The expression of bacteriocin (B1578144) gene clusters is often inducible, triggered by the extracellular accumulation of the peptide itself. mdpi.com

Future investigations should aim to:

Characterize the role of flanking genes: Systematically knocking out or overexpressing the putative transcriptional regulator and other adjacent genes will clarify their specific roles in this compound biosynthesis and export.

Identify inducing factors: Research is needed to determine the specific environmental or cellular signals that trigger the upregulation of the this compound gene cluster. This could involve studying the effects of cell density (quorum sensing), nutrient availability, and the presence of competing microorganisms. nih.gov

Map the signal transduction pathway: Elucidating the complete signaling cascade, from the initial stimulus to the activation of gene expression, will provide a more complete picture of how this compound production is controlled.

Comprehensive Structure-Function Relationship Studies of this compound and its Engineered Variants

The unique structure of this compound, which includes a twisted β-sheet and three disulfide bonds, is reminiscent of mammalian defensins and is atypical for bacteriocins. pharmascigroup.usosdd.net This distinct architecture is key to its broad-spectrum activity and stability. osdd.netnih.gov Understanding the precise relationship between its structure and function is crucial for designing more potent and specific variants.

Key areas for future research include:

Site-directed mutagenesis: Systematically substituting amino acid residues, particularly within the β-strands and loop regions, will help to identify the key residues responsible for antimicrobial activity, target specificity, and stability.

Creation of hybrid bacteriocins: The fusion of this compound with other bacteriocins has shown promise in creating "designer bacteriocins" with enhanced antimicrobial activity. biorxiv.org For example, a hybrid of this compound and thuricin S demonstrated a significant reduction in its minimum inhibitory concentration (MIC) against Staphylococcus aureus. biorxiv.org Further exploration of different fusion partners could lead to novel peptides with tailored activities.

Exploration of Novel this compound-Like Peptides from Underexplored Microbial Sources

The discovery of this compound and its variant, laterosporulin10, from different Brevibacillus strains highlights the potential for finding other novel bacteriocins in underexplored microbial niches. microbiologyresearch.orgnih.gov Laterosporulin10, for instance, shares only 57.6% identity with this compound and exhibits a different antimicrobial spectrum, with potent activity against Mycobacterium tuberculosis. microbiologyresearch.orgnih.govresearchgate.net

Future exploration should focus on:

Screening diverse environments: Isolating and screening bacteria from unique and competitive environments, such as marine sediments, pristine soils, and the gut microbiomes of various organisms, could lead to the discovery of new this compound-like peptides. researchgate.netresearchgate.net

Genome mining: With the increasing availability of microbial genome sequences, in silico screening for gene clusters similar to that of this compound can accelerate the discovery of novel bacteriocins. oup.com

Characterization of new variants: Any newly discovered this compound-like peptides should be thoroughly characterized for their antimicrobial spectrum, structure, and mode of action to assess their potential applications.

Development of High-Throughput Screening Assays for this compound Activity and Optimization

To efficiently screen large libraries of engineered this compound variants and novel microbial extracts, the development of robust high-throughput screening (HTS) assays is essential. frontiersin.org Traditional methods for assessing antimicrobial activity can be laborious and time-consuming, creating a bottleneck in the discovery pipeline. drugtargetreview.com

Future efforts in this area should include:

Miniaturization and automation: Adapting antimicrobial susceptibility testing to a microplate format and utilizing robotic systems can significantly increase the throughput of screening assays. drugtargetreview.com

Reporter-based assays: Developing reporter gene systems in target bacteria, where the expression of a reporter protein (e.g., luciferase or fluorescent protein) is linked to cell viability, can provide a rapid and sensitive readout of antimicrobial activity.

Biofilm-specific screening: As many infections involve biofilms, which are notoriously resistant to antibiotics, developing HTS assays that specifically measure the ability of this compound and its variants to inhibit biofilm formation or eradicate pre-formed biofilms is crucial. frontiersin.org

Strategies for Overcoming Production Limitations and Facilitating Large-Scale Bioproduction of this compound

A major hurdle in the commercialization of this compound is the development of a cost-effective and scalable production process. biorxiv.org Production in its native Brevibacillus host is often low-yield, and heterologous expression in hosts like E. coli can be challenging due to the peptide's toxicity and complex folding requirements. biorxiv.orgresearchgate.net

Strategies to address these limitations include:

Optimization of fermentation conditions: Systematically optimizing factors such as culture medium composition, pH, temperature, and aeration can significantly improve the yield of this compound from its native producer. researchgate.net

Heterologous expression systems: Exploring alternative expression hosts, such as the microalga Chlamydomonas reinhardtii, has shown promise for the production of a functional, triple-tandem repeat of this compound (3xLS). researchgate.net Plant-based expression systems also offer a potentially low-cost, scalable alternative. mdpi.com

Protein fusion and purification strategies: The use of fusion partners, such as the N-SH2 domain of SHP-2, can enhance the soluble expression of this compound in heterologous hosts and facilitate its purification. researchgate.net Developing efficient downstream processing protocols is also critical for obtaining a pure and active product. biorxiv.org

Investigation of this compound's Broader Ecological Impacts and Role in Diverse Microbiome Contexts

While the antimicrobial properties of this compound are well-documented, its broader ecological role within complex microbial communities remains largely unexplored. educons.edu.rs Understanding how this compound influences the structure and function of microbiomes is essential for its potential application as a probiotic or as a tool to modulate microbial ecosystems.

Future research should investigate:

Effects on gut microbiota: Studies are needed to determine the impact of this compound on the composition and diversity of the gut microbiome, both in vitro and in vivo. This will be crucial for assessing its safety and potential as a therapeutic agent for gut-related disorders. frontiersin.org

Role in plant-microbe interactions: As Brevibacillus species are often found in the rhizosphere, investigating the role of this compound in protecting plants from pathogens and shaping the root microbiome could reveal novel applications in agriculture. mdpi.com

Interactions with other microorganisms: this compound is produced by bacteria to gain a competitive advantage. microbiologyresearch.orgnih.gov Studying its effects on a wide range of microorganisms, including fungi and other bacteria, will provide a more complete understanding of its ecological function. educons.edu.rs

Q & A

Basic Research Questions

Q. What methodologies are recommended for the initial identification and purification of Laterosporulin from Brevibacillus sp. cultures?

  • Answer : Begin with 16S rRNA sequencing to confirm the bacterial strain's taxonomy . For purification, employ hydrophobic interaction chromatography (HIC) to isolate the bacteriocin from culture supernatants, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for further refinement. Validate purity using MALDI-TOF mass spectrometry to confirm the molecular mass (~5.6 kDa) . These steps ensure reproducibility, aligning with guidelines for detailed experimental reporting .

Q. How is the antimicrobial spectrum of this compound typically evaluated in preliminary studies?

  • Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include both reference and clinically isolated pathogens to assess broad-spectrum activity. Document discrepancies in susceptibility patterns, which may arise due to differences in bacterial membrane composition or efflux pump efficiency .

Q. What criteria should guide the selection of control groups when testing this compound’s stability under varying physicochemical conditions?

  • Answer : Include positive controls (e.g., untreated bacteriocin) and negative controls (e.g., heat-inactivated this compound) when assessing thermal or pH stability. Replicate experiments across multiple temperature gradients (e.g., 25°C to 100°C) and pH ranges (e.g., 2–9) to identify optimal stability conditions. Report deviations from expected outcomes, such as retained activity at extreme pH, which may indicate structural resilience .

Advanced Research Questions

Q. How can genomic and proteomic approaches resolve contradictions in this compound’s mechanism of action across bacterial species?

  • Answer : Perform comparative genomics to identify conserved domains in the this compound biosynthetic gene cluster, which may explain its dual activity against Gram-positive and Gram-negative bacteria . Use molecular docking simulations to predict interactions with lipid II or other cell wall precursors. For experimental validation, employ membrane permeability assays (e.g., SYTOX Green uptake) to quantify disruption kinetics. Address contradictory results by integrating structural data with functional studies, as recommended for qualitative data analysis .

Q. What strategies are effective for elucidating the regulatory pathways governing this compound production in Brevibacillus sp.?

  • Answer : Conduct transcriptomic profiling under varying nutrient conditions (e.g., iron limitation) to identify promoters or quorum-sensing loci linked to bacteriocin synthesis. Use CRISPR interference (CRISPRi) to silence putative regulatory genes and measure this compound yield via RP-HPLC. Cross-reference findings with databases like AntiSMASH to detect conserved regulatory motifs. Ensure methodological transparency by detailing strain-specific parameters, as emphasized in genomic study guidelines .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design a study investigating this compound’s synergism with conventional antibiotics?

  • Answer :

  • Feasible : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) against multidrug-resistant pathogens.
  • Novel : Focus on understudied combinations (e.g., this compound with β-lactams) to identify unexpected synergies.
  • Ethical : Adhere to institutional biosafety protocols for handling drug-resistant strains.
  • Relevant : Prioritize pathogens listed in the WHO priority pathogen list. Document negative results (e.g., antagonism) to avoid publication bias, aligning with frameworks for rigorous research design .

Q. What analytical frameworks are suitable for resolving discrepancies in this compound’s cytotoxicity profiles across eukaryotic cell lines?

  • Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to standardize assays:

  • Population : Specific cell lines (e.g., HEK293 vs. HepG2).
  • Intervention : this compound dosage ranges (e.g., 1–100 µg/mL).
  • Comparison : Controls treated with polymyxin B (a known cytotoxic peptide).
  • Outcome : Cell viability via MTT assays. Use multivariate regression to account for variables like cell doubling time. Transparently report conflicting data, as advocated in conflict analysis literature .

Methodological Guidelines

  • Data Reporting : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry) for separating primary data (≤5 compounds in main text) from supplementary materials .
  • Literature Review : Use Web of Science and PubMed to identify gaps, such as limited studies on this compound’s biofilm disruption potential. Avoid non-peer-reviewed sources (e.g., blogs) .
  • Ethical Compliance : For studies involving human-derived pathogens, outline biosafety protocols and participant selection criteria in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.